molecular formula C15H20N2O B12878641 3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide CAS No. 871126-31-7

3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide

Cat. No.: B12878641
CAS No.: 871126-31-7
M. Wt: 244.33 g/mol
InChI Key: WSKXWVYETGQVQQ-ACCUITESSA-N
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Description

3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

    Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction using o-toluoyl chloride and an appropriate catalyst.

    Formation of the But-2-enamide Moiety: The but-2-enamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted enamides with various functional groups.

Scientific Research Applications

3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-yl)-N-(p-tolyl)but-2-enamide: Similar structure with a p-tolyl group instead of an o-tolyl group.

    3-(Pyrrolidin-1-yl)-N-(m-tolyl)but-2-enamide: Similar structure with an m-tolyl group instead of an o-tolyl group.

    3-(Pyrrolidin-1-yl)-N-(phenyl)but-2-enamide: Similar structure with a phenyl group instead of an o-tolyl group.

Uniqueness

3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s interaction with molecular targets and its overall properties.

Properties

CAS No.

871126-31-7

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(E)-N-(2-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide

InChI

InChI=1S/C15H20N2O/c1-12-7-3-4-8-14(12)16-15(18)11-13(2)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,18)/b13-11+

InChI Key

WSKXWVYETGQVQQ-ACCUITESSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCCC2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C(C)N2CCCC2

Origin of Product

United States

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